molecular formula C15H14O4S B154081 4-((4-(Allyloxy)phenyl)sulfonyl)phenol CAS No. 97042-18-7

4-((4-(Allyloxy)phenyl)sulfonyl)phenol

Cat. No.: B154081
CAS No.: 97042-18-7
M. Wt: 290.3 g/mol
InChI Key: FKZIDBGIZLBDDF-UHFFFAOYSA-N
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Description

4-((4-(Allyloxy)phenyl)sulfonyl)phenol is an organic compound with the molecular formula C15H14O4S. It is known for its role in the synthesis of advanced polymer materials and as an intermediate in organic synthesis. This compound is particularly valued for its ability to introduce specific functionalities into polymer chains, enhancing properties such as thermal stability and flame retardation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with allyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Allyloxy)phenyl)sulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(Allyloxy)phenyl)sulfonyl)phenol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Allyloxy)phenyl)sulfonyl)phenol involves its ability to act as a linker or functional group in polymer chains. The allyloxy group allows for further functionalization, while the sulfonyl group provides stability and enhances the material properties. The compound interacts with molecular targets through covalent bonding, influencing the physical and chemical properties of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Allyloxy)phenyl)sulfonyl)phenol is unique due to its allyloxy group, which provides additional reactivity and functionalization options compared to its methoxy, ethoxy, and propoxy analogs. This makes it particularly valuable in the synthesis of advanced polymer materials with enhanced properties .

Properties

IUPAC Name

4-(4-prop-2-enoxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZIDBGIZLBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629100
Record name 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97042-18-7
Record name 4-[[4-(2-Propen-1-yloxy)phenyl]sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97042-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Allyloxy-benzenesulfonyl)-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Allyloxy-benzenesulfonyl)-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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